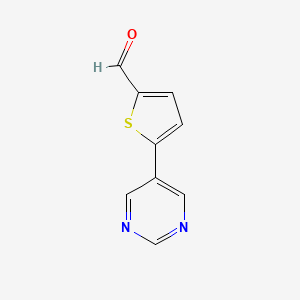

5-(Pyrimidin-5-yl)thiophene-2-carbaldehyde

Descripción

Propiedades

IUPAC Name |

5-pyrimidin-5-ylthiophene-2-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2OS/c12-5-8-1-2-9(13-8)7-3-10-6-11-4-7/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFJPCSJAWVGWKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)C2=CN=CN=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701261305 | |

| Record name | 5-(5-Pyrimidinyl)-2-thiophenecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701261305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

640769-69-3 | |

| Record name | 5-(5-Pyrimidinyl)-2-thiophenecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=640769-69-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(5-Pyrimidinyl)-2-thiophenecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701261305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comprehensive Analysis of Chemical Reactivity and Transformations of 5 Pyrimidin 5 Yl Thiophene 2 Carbaldehyde

Reactivity Profiles of the Carbaldehyde Functionality

The aldehyde group in 5-(Pyrimidin-5-yl)thiophene-2-carbaldehyde is a key site for a variety of chemical transformations, including oxidation, reduction, and condensation reactions.

Oxidation Reactions to Carboxylic Acid Derivatives

The carbaldehyde moiety can be readily oxidized to the corresponding carboxylic acid, 5-(Pyrimidin-5-yl)thiophene-2-carboxylic acid. This transformation is a fundamental reaction in organic chemistry and can be achieved using various oxidizing agents. For instance, the oxidation of thiophene-2-carboxaldehyde derivatives can be accomplished with reagents like potassium permanganate (KMnO4) in a mixture of water and acetone with sodium hydroxide. This conversion is significant as thiophene-2-carboxylic acid and its derivatives are valuable intermediates in the synthesis of various compounds, including some used in pharmaceuticals. wikipedia.org

Reduction Pathways to Alcohol Analogues

Conversely, the aldehyde can be reduced to the corresponding primary alcohol, [5-(Pyrimidin-5-yl)thiophen-2-yl]methanol. This reduction can be carried out using a range of reducing agents, such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). This transformation provides a route to alcohol derivatives that can be further functionalized.

Condensation Reactions with Diverse Nucleophilic Reagents

The electrophilic nature of the carbaldehyde carbon makes it susceptible to attack by various nucleophiles, leading to a diverse array of condensation products. These reactions are crucial for carbon-carbon bond formation and the synthesis of more elaborate molecular scaffolds.

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with an active methylene compound in the presence of a basic catalyst. For example, this compound can react with compounds containing an active methylene group, such as malononitrile or ethyl cyanoacetate, to form arylidene products. urfu.rusphinxsai.com These reactions are often catalyzed by bases like piperidine or diethylamine. A study detailed the synthesis of a series of 5-(3-substituted-thiophene)-pyrimidine derivatives through a Knoevenagel condensation reaction in aqueous ethanol using H2O2:HCl as a catalyst. urfu.ru

Wittig Reaction: The Wittig reaction provides a powerful method for the synthesis of alkenes from aldehydes and ketones. In this reaction, this compound would react with a phosphorus ylide (a Wittig reagent) to produce a substituted alkene. This reaction is highly versatile, allowing for the introduction of a wide range of substituents at the former carbonyl carbon. The aza-Wittig reaction, a variation involving iminophosphoranes, has been employed in the synthesis of fused pyrimidine (B1678525) systems, highlighting the utility of such reactions in heterocyclic chemistry. researchgate.net

Table 1: Examples of Condensation Reactions

| Reaction Type | Nucleophilic Reagent | Product Type |

|---|---|---|

| Knoevenagel Condensation | Active Methylene Compounds (e.g., Malononitrile) | Arylidene derivatives |

| Wittig Reaction | Phosphorus Ylides | Substituted Alkenes |

Substitution Reactions on the Thiophene (B33073) Ring System of this compound

The thiophene ring in the title compound is susceptible to substitution reactions, with the regioselectivity being influenced by the existing substituents.

Electrophilic Aromatic Substitution Potentials

Thiophene is an electron-rich aromatic heterocycle and generally undergoes electrophilic aromatic substitution preferentially at the C2 and C5 positions. youtube.com In the case of this compound, both of these positions are already substituted. The carbaldehyde group is an electron-withdrawing group and deactivates the ring towards electrophilic attack, while the pyrimidinyl group is also electron-withdrawing. Therefore, further electrophilic substitution on the thiophene ring would be disfavored and would likely occur at the C3 or C4 positions, if at all. The mechanism of electrophilic substitution on thiophene involves the addition of an electrophile to form an "onium" intermediate, followed by the loss of a proton to restore aromaticity. researchgate.net

Nucleophilic Substitution Patterns

While thiophenes are generally not prone to nucleophilic aromatic substitution unless activated by strong electron-withdrawing groups, the presence of the pyrimidinyl and carbaldehyde substituents could potentially facilitate such reactions under specific conditions. However, nucleophilic substitution is more commonly observed on the pyrimidine ring itself, especially if leaving groups such as halogens are present. For instance, studies on chloropyrimidines have shown that the chlorine atom can be displaced by various nucleophiles. rsc.orgresearchgate.net

Reactivity of the Pyrimidine Heterocycle within the this compound Structure

The pyrimidine ring, a diazine, is characterized by its electron-deficient nature due to the presence of two electronegative nitrogen atoms. This inherent electronic property governs its reactivity, primarily towards nucleophilic attack. In the context of this compound, the pyrimidine ring is anticipated to be susceptible to nucleophilic substitution reactions, particularly if leaving groups are present on the ring.

However, direct functionalization of the unsubstituted pyrimidine ring in this specific molecule is challenging. Electrophilic substitution on the pyrimidine ring is generally difficult and requires harsh conditions. The presence of the thiophene-2-carbaldehyde substituent may further influence the reactivity of the pyrimidine moiety through electronic effects, although specific studies on this are lacking.

Based on general pyrimidine chemistry, potential reactions could include:

Nucleophilic Aromatic Substitution (SNAr): If a suitable leaving group (e.g., a halogen) were present on the pyrimidine ring, it would be readily displaced by various nucleophiles such as amines, alkoxides, and thiolates.

Lithiation and Subsequent Electrophilic Quench: Directed ortho-metalation could potentially be employed to functionalize the pyrimidine ring at positions adjacent to the nitrogen atoms, followed by reaction with an electrophile.

Further experimental investigation is required to fully elucidate the specific reactivity of the pyrimidine ring within the title compound.

Annulation and Cyclization Reactions Utilizing this compound as a Precursor

The aldehyde functionality of this compound serves as a key handle for a variety of annulation and cyclization reactions, enabling the construction of fused heterocyclic systems. These reactions are fundamental in medicinal chemistry for the synthesis of novel scaffolds with potential biological activity. While specific examples utilizing this particular aldehyde are not readily found, its participation in well-established cyclocondensation reactions can be predicted.

One of the most prominent applications would be in the synthesis of thieno[2,3-d]pyrimidines . These fused systems are often prepared from 2-aminothiophene precursors, which themselves can be synthesized via the Gewald reaction involving an aldehyde, an active methylene nitrile, and elemental sulfur. Therefore, this compound could theoretically be a starting material in a Gewald reaction to produce a 2-amino-3-cyanothiophene derivative, which can then be cyclized to the corresponding thieno[2,3-d]pyrimidine.

Other potential annulation and cyclization reactions include:

Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) would yield an α,β-unsaturated system, a versatile intermediate for subsequent cyclization reactions to form various heterocyclic rings.

Hantzsch Pyridine Synthesis: As an aldehyde component, it could participate in a multi-component reaction with a β-ketoester and a nitrogen source (like ammonia or ammonium acetate) to construct a dihydropyridine ring, which can be subsequently oxidized to the corresponding pyridine.

Biginelli Reaction: This three-component reaction with a β-dicarbonyl compound and urea or thiourea would lead to the formation of dihydropyrimidinones or -thiones, which are valuable scaffolds in drug discovery.

The following table summarizes potential cyclization reactions:

| Reaction Name | Reactants | Potential Product |

| Gewald Reaction | Active methylene nitrile, Sulfur | 2-Aminothiophene derivative |

| Knoevenagel Condensation | Malononitrile | 2-(5-(Pyrimidin-5-yl)thiophen-2-yl)malononitrile |

| Hantzsch Pyridine Synthesis | β-Ketoester, Ammonia | Dihydropyridine derivative |

| Biginelli Reaction | β-Dicarbonyl compound, Urea/Thiourea | Dihydropyrimidinone/thione derivative |

Chemo- and Regioselectivity in Transformations of this compound

Given the multiple reactive sites in this compound, chemo- and regioselectivity are critical considerations in its transformations.

Chemoselectivity refers to the preferential reaction of one functional group over another. In this molecule, the primary competition for reactivity is between the aldehyde group, the thiophene ring, and the pyrimidine ring.

Aldehyde vs. Heterocycles: The aldehyde group is generally the most reactive site towards nucleophilic addition and condensation reactions under mild conditions. Therefore, reactions like the Knoevenagel condensation or Wittig reaction would be expected to occur selectively at the aldehyde without affecting the heterocyclic rings.

Thiophene vs. Pyrimidine: The thiophene ring is electron-rich and susceptible to electrophilic substitution, while the pyrimidine ring is electron-deficient and prone to nucleophilic attack. This electronic differentiation allows for selective reactions on either ring by choosing appropriate reagents (electrophiles for thiophene, nucleophiles for pyrimidine with a leaving group).

Regioselectivity concerns the position at which a reaction occurs on a molecule with multiple potential sites.

On the Thiophene Ring: For electrophilic substitution, the preferred position on the thiophene ring would be dictated by the directing effects of the existing substituents. The aldehyde group is a deactivating, meta-directing group, while the pyrimidine ring's electronic influence would also play a role. Computational studies would be beneficial in predicting the most likely site of electrophilic attack.

On the Pyrimidine Ring: In the case of nucleophilic substitution on a substituted pyrimidine ring, the position of attack would be determined by the location of the leaving group and the electronic influence of the thiophene substituent.

Detailed experimental studies are necessary to establish the precise chemo- and regioselective outcomes for various transformations of this compound.

Computational and Theoretical Investigations of 5 Pyrimidin 5 Yl Thiophene 2 Carbaldehyde and Its Derivatives

Quantum Chemical Characterization of Electronic Structure

Quantum chemical methods are pivotal in elucidating the electronic properties and reactivity of novel compounds. For 5-(Pyrimidin-5-yl)thiophene-2-carbaldehyde, these computational approaches provide a foundational understanding of its molecular architecture and chemical behavior.

Frontier Molecular Orbital Analysis and Reactivity Indices

Frontier molecular orbital (FMO) theory is instrumental in predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity. researchgate.netmdpi.comresearchgate.netufms.bryoutube.com

A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com For this compound, theoretical calculations can predict these energy values and related global reactivity indices such as chemical potential (μ), chemical hardness (η), and the electrophilicity index (ω). mdpi.com These indices provide a quantitative measure of the molecule's stability and reactivity.

Table 1: Hypothetical Frontier Molecular Orbital and Reactivity Index Data for this compound

| Parameter | Predicted Value | Significance |

| EHOMO | -6.5 eV | Electron-donating capacity |

| ELUMO | -2.1 eV | Electron-accepting capacity |

| Energy Gap (ΔE) | 4.4 eV | Molecular stability and reactivity |

| Chemical Potential (μ) | -4.3 eV | Tendency to escape from a system |

| Chemical Hardness (η) | 2.2 eV | Resistance to change in electron configuration |

| Electrophilicity Index (ω) | 4.2 eV | Propensity to accept electrons |

Note: The values presented in this table are hypothetical and for illustrative purposes, based on typical ranges observed in computational studies of similar thiophene (B33073) and pyrimidine (B1678525) derivatives.

Electronic Properties and Spectroscopic Predictions

Computational methods, such as Density Functional Theory (DFT), are also employed to predict various electronic properties and to simulate spectroscopic data. researchgate.netchemijournal.comnih.gov These predictions can include dipole moment, polarizability, and molecular electrostatic potential (MEP) maps, which visualize the charge distribution within the molecule and identify regions susceptible to electrophilic or nucleophilic attack.

Furthermore, theoretical calculations can simulate infrared (IR), ultraviolet-visible (UV-Vis), and nuclear magnetic resonance (NMR) spectra. mdpi.com These simulated spectra can be compared with experimental data to confirm the molecular structure and to understand the electronic transitions and vibrational modes of the compound.

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, offering insights into its conformational flexibility and stability. nih.govnih.gov For this compound, MD simulations can explore the potential energy surface of the molecule to identify stable conformers and the energy barriers between them. mdpi.com

This analysis is crucial for understanding how the molecule might adapt its shape to fit into a biological receptor. The simulations can reveal the preferred orientations of the pyrimidine and thiophene rings relative to each other and the conformational freedom of the carbaldehyde group.

Table 2: Hypothetical Conformational Analysis Data for this compound

| Dihedral Angle | Stable Conformation (°) | Energy Barrier (kcal/mol) |

| Thiophene-Pyrimidine | 30 | 2.5 |

| Thiophene-Carbaldehyde | 0 (s-trans) | 1.8 |

| Thiophene-Carbaldehyde | 180 (s-cis) | 2.1 |

Note: The values in this table are hypothetical and intended to illustrate the type of data obtained from conformational analysis studies.

In Silico Prediction Methodologies for Physicochemical Parameters

In the early stages of drug discovery, the prediction of a molecule's physicochemical properties is essential to assess its drug-likeness. researchgate.net Various in silico tools and methodologies are available to predict parameters such as solubility, lipophilicity (logP), molecular weight, and the number of hydrogen bond donors and acceptors. nih.gov These predictions are often guided by established principles like Lipinski's Rule of Five, which helps to evaluate the potential for oral bioavailability. nih.gov

Table 3: Hypothetical In Silico Physicochemical Property Predictions for this compound

| Property | Predicted Value | Method |

| Molecular Weight | 190.22 g/mol | Calculation from formula |

| logP (Lipophilicity) | 2.1 | ALOGPS |

| Aqueous Solubility | -2.5 (logS) | ESOL |

| Hydrogen Bond Donors | 0 | Rule-based |

| Hydrogen Bond Acceptors | 3 | Rule-based |

| Polar Surface Area | 58.9 Ų | Calculation |

Note: These predicted values are for illustrative purposes and are based on common in silico prediction models.

Molecular Docking Methodologies for Hypothetical Protein-Ligand Interaction Predictions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. gyanvihar.orgmdpi.comnih.gov This method is invaluable for hypothesis-driven research into the potential biological targets of a compound.

Ligand Preparation and Receptor Site Mapping Strategies

The accuracy of molecular docking simulations is highly dependent on the careful preparation of both the ligand and the receptor. youtube.comucsf.edubond.edu.auresearchgate.net For this compound, ligand preparation involves generating a 3D conformation, assigning correct atom types and partial charges, and defining rotatable bonds. youtube.comucsf.edu

Receptor site mapping involves identifying and characterizing the binding pocket of a target protein. This can be done by using the structure of a known co-crystallized ligand or by using computational algorithms to predict potential binding sites on the protein surface. The mapping process considers the size, shape, and physicochemical properties of the binding pocket to ensure it is complementary to the ligand.

Table 4: Hypothetical Ligand Preparation and Receptor Site Mapping Strategy

| Step | Description | Tool/Method |

| Ligand Preparation | Generate 3D coordinates, assign charges (e.g., Gasteiger), and identify rotatable bonds. | AutoDock Tools, Chimera |

| Receptor Preparation | Remove water molecules, add hydrogen atoms, and assign charges to the protein. | PDB2PQR, H++ |

| Binding Site Identification | Define a grid box around the active site based on a co-crystallized ligand or cavity detection algorithms. | Grid, SiteMap |

| Docking Simulation | Perform docking using a suitable algorithm (e.g., Lamarckian Genetic Algorithm) to generate and score potential binding poses. | AutoDock Vina, Glide |

| Analysis of Interactions | Visualize and analyze the predicted binding mode, identifying key interactions such as hydrogen bonds and hydrophobic contacts. | Discovery Studio, PyMOL |

Note: This table outlines a general workflow for molecular docking and does not represent a specific study on the target compound.

Analysis of Scoring Functions and Predicted Binding Modes

In the realm of computer-aided drug design, molecular docking is a fundamental technique used to predict the preferred orientation of a molecule when bound to a specific target, such as a protein kinase or enzyme. The analysis of scoring functions and the resulting predicted binding modes are critical for evaluating the potential of a compound as a therapeutic agent.

Scoring functions are algorithms used to estimate the binding affinity between a ligand (the small molecule) and a receptor (the protein). These functions calculate a score that represents the strength of the interaction, with lower scores typically indicating a more favorable binding energy. Research on analogs of this compound, particularly those targeting protein kinases, frequently employs these methods to rank potential inhibitors.

For instance, in studies of thieno[2,3-d]pyrimidine derivatives designed as Epidermal Growth Factor Receptor (EGFR) inhibitors, docking studies are performed against both wild-type and mutant forms of the kinase. The binding scores, often expressed in kcal/mol, are used to compare the binding efficiency of the synthesized compounds against known reference ligands like erlotinib.

The predicted binding modes reveal the specific molecular interactions that stabilize the ligand-protein complex. These interactions are crucial for a compound's activity and selectivity. Key interactions observed for active pyrimidinyl-thiophene analogs often include:

Hydrogen Bonding: The pyrimidine ring, with its nitrogen atoms, is a common hydrogen bond acceptor. For example, in EGFR inhibitors, a crucial hydrogen bond often forms between one of the pyrimidine nitrogens and the backbone NH of a key methionine residue (Met769) in the kinase hinge region.

Hydrophobic Interactions: The thiophene ring and other aromatic substituents typically engage in hydrophobic interactions with nonpolar residues in the ATP-binding pocket, such as valine, alanine, and leucine.

Pi-Stacking and Pi-Cation Interactions: Aromatic rings in the ligands can interact with aromatic residues like phenylalanine or with charged residues in the active site.

These predicted binding modes, validated by scoring functions, provide a rational basis for the observed biological activity and guide the design of new derivatives with improved potency and selectivity.

| Derivative Class | Target Protein | Co-crystallized Ligand | Representative Binding Score (kcal/mol) | Key Interacting Residues |

| Thieno[2,3-d]pyrimidines | EGFRWT | Erlotinib | -17.49 | Met769, Val702, Ala719, Leu820, Cys773 |

| Thieno[2,3-d]pyrimidines | FLT3 Kinase | P30 | Not Specified | Leu 616, Cys 694, Glu 692 |

| Thiophene[3,2-d]pyrimidines | HIV-1 RT | Not Specified | Not Specified | Y181, Y188, E138, F227 |

This table is illustrative and compiled from data on various pyrimidinyl-thiophene analogs. The specific scores and interactions depend on the exact chemical structure and the target protein.

Predictive Cheminformatics and Structure-Activity Relationship (SAR) Exploration Methodologies

Predictive cheminformatics and the systematic exploration of Structure-Activity Relationships (SAR) are essential for optimizing lead compounds. These methodologies use computational models to correlate a molecule's structural features with its biological activity, helping to rationalize experimental results and guide the synthesis of more effective analogs.

Predictive Cheminformatics: This field applies data analysis and machine learning techniques to chemical and biological data. For thiophene-based compounds, cheminformatics approaches are used for:

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. By analyzing a dataset of related molecules, these models can predict the activity of novel, unsynthesized compounds. For a series of 2-amino-thiophene derivatives, QSAR models have been successfully used to screen virtual compounds and prioritize them for synthesis as potential anti-leishmanial agents nih.gov. These models use molecular descriptors (e.g., electronic, steric, and hydrophobic properties) to build robust and predictive classifications nih.gov.

ADMET Prediction: In silico models are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. For pyrimidine and thiophene derivatives, these tools can forecast properties like oral bioavailability (e.g., by assessing compliance with Lipinski's Rule of Five), potential for metabolism by cytochrome P450 enzymes, and toxicity risks. Such predictions are vital for filtering out compounds that are likely to fail in later stages of drug development due to poor pharmacokinetic profiles nih.gov.

Structure-Activity Relationship (SAR) Exploration: SAR studies involve systematically modifying a molecule's structure and observing the effect on its biological activity. For the pyrimidinyl-thiophene scaffold, SAR exploration, often guided by molecular docking results, has revealed several key trends.

For example, in the development of thieno[2,3-d]pyrimidine-based kinase inhibitors, SAR studies have shown:

The Core Scaffold: The thienopyrimidine core often acts as the "hinge-binder," anchoring the molecule in the ATP-binding site of the kinase mdpi.com.

Substituents at Position 4: Modifications at this position of the pyrimidine ring significantly impact potency and selectivity. Attaching different amine-containing side chains can lead to interactions with solvent-exposed regions or other pockets of the enzyme, fine-tuning the compound's activity.

Substituents on the Thiophene Ring: Adding groups to the thiophene ring can modulate the electronic properties of the core and introduce new interactions. For example, incorporating a piperidine-substituted thiophene[3,2-d]pyrimidine scaffold led to potent HIV-1 non-nucleoside reverse transcriptase inhibitors with improved drug resistance profiles nih.gov.

Q & A

Basic: What are the established synthetic methodologies for 5-(Pyrimidin-5-yl)thiophene-2-carbaldehyde?

The compound is typically synthesized via Biginelli condensation , a multicomponent reaction involving thiophene-2-carbaldehyde, pyrimidine precursors (e.g., thiourea or cyano ethylacetate), and acid catalysis . For example, pyrimidine-thiophene hybrids are formed by reacting thiophene-2-carbaldehyde with pyrimidine derivatives under reflux conditions in ethanol or DMF, followed by purification via column chromatography. Key steps include:

- Methylation using methyl iodide and K₂CO₃ to stabilize reactive intermediates.

- Hydrazine reflux to generate hydrazide derivatives for further functionalization.

- Schiff base formation with substituted benzaldehydes to diversify the scaffold .

Characterization involves NMR, IR, and mass spectrometry to confirm regiochemistry and purity .

Basic: How is the structural identity of this compound validated?

Multimodal spectroscopy is critical:

- ¹H/¹³C NMR : Assign peaks for the aldehyde proton (~9.8 ppm) and pyrimidine/thiophene aromatic signals .

- IR : Confirm the C=O stretch of the aldehyde group (~1700 cm⁻¹) .

- Mass spectrometry : Match the molecular ion ([M⁺]) with theoretical values (e.g., m/z 475.0936 for a related derivative ).

For crystalline samples, X-ray diffraction with SHELX software refines bond lengths/angles and identifies hydrogen-bonding networks influencing supramolecular packing .

Advanced: How can reaction conditions be optimized to minimize by-products during pyrimidine-thiophene coupling?

By-products often arise from competing reactions (e.g., oligomerization during chloromethylation ). Strategies include:

- Temperature control : Lower temperatures (0–5°C) suppress side reactions like polycondensation.

- Catalyst screening : ZnCl₂ or TMSCl can enhance selectivity in thioacetalization .

- Solvent polarity : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .

Monitor progress via TLC and isolate intermediates promptly. Computational tools (e.g., DFT) predict reactivity trends to guide optimization .

Advanced: How do researchers resolve contradictions in spectroscopic data during structural elucidation?

Contradictions (e.g., unexpected NMR splitting or IR absences) require:

- Cross-validation : Compare experimental data with computational predictions (e.g., ChemDraw NMR simulations).

- X-ray crystallography : Resolve ambiguities in regiochemistry or stereochemistry .

- Isotopic labeling : Use ²H or ¹³C-labeled precursors to trace signal origins .

For example, Mercury software visualizes crystal packing to confirm intermolecular interactions that influence spectral properties .

Basic: What pharmacological screening methods are applicable to this compound?

- Antimicrobial assays : Broth microdilution (MIC determination) against S. aureus or E. coli .

- Anticancer activity : MTT assay on cell lines (e.g., HeLa or MCF-7) to assess IC₅₀ values .

- Molecular docking : Predict binding affinity to targets like dihydrofolate reductase (DHFR) using PyMOL or AutoDock .

Ensure purity (>95% by HPLC) and include positive controls (e.g., ciprofloxacin for antibacterial tests) .

Advanced: How can computational modeling enhance the design of derivatives?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and electronic properties .

- Molecular dynamics (MD) : Simulate interactions with biological targets (e.g., DNA intercalation) .

- QSAR studies : Correlate substituent effects (e.g., electron-withdrawing groups on the pyrimidine ring) with bioactivity .

Software like Gaussian or Schrödinger Suite is used for these analyses .

Advanced: What strategies mitigate challenges in crystallizing this compound?

Crystallization issues (e.g., low yield or poor diffraction) are addressed by:

- Solvent screening : Use mixed solvents (e.g., CHCl₃/hexane) to modulate nucleation .

- Temperature gradients : Slow cooling from reflux promotes large, high-quality crystals.

- Additives : Small amounts of ionic liquids or co-formers improve crystal packing .

Validate crystal structures with SHELXL refinement and CCDC deposition .

Basic: What are the stability considerations for this compound during storage?

- Light sensitivity : Store in amber vials to prevent aldehyde oxidation.

- Moisture control : Use desiccants (silica gel) to avoid hydrolysis of the pyrimidine ring.

- Temperature : –20°C for long-term storage; avoid repeated freeze-thaw cycles .

Monitor degradation via periodic HPLC analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.